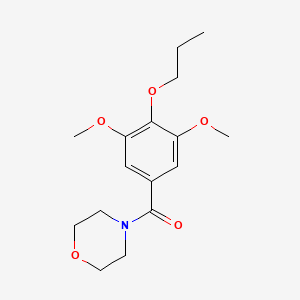
4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine is an organic compound that belongs to the class of benzoylmorpholines. This compound is characterized by the presence of a morpholine ring attached to a benzoyl group, which is further substituted with methoxy and propoxy groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate. This can be achieved by reacting 3,5-dimethoxy-4-propoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride.
Coupling with Morpholine: The acyl chloride is then reacted with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 3,5-dimethoxy-4-propoxybenzoic acid.
Reduction: Formation of 4-(3,5-dimethoxy-4-propoxybenzyl)morpholine.
Substitution: Formation of derivatives with various functional groups replacing the methoxy or propoxy groups.
Aplicaciones Científicas De Investigación
4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: It is explored as a potential therapeutic agent. Studies focus on its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical products. Its properties make it suitable for applications in coatings, adhesives, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
4-(3,5-Dimethoxybenzoyl)morpholine: Lacks the propoxy group, which may affect its reactivity and biological activity.
4-(3,5-Dimethoxy-4-ethoxybenzoyl)morpholine: Contains an ethoxy group instead of a propoxy group, leading to differences in physical and chemical properties.
4-(3,5-Dimethoxy-4-butoxybenzoyl)morpholine: Contains a butoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-(3,5-Dimethoxy-4-propoxybenzoyl)morpholine is unique due to the presence of the propoxy group, which can enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
63868-59-7 |
|---|---|
Fórmula molecular |
C16H23NO5 |
Peso molecular |
309.36 g/mol |
Nombre IUPAC |
(3,5-dimethoxy-4-propoxyphenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C16H23NO5/c1-4-7-22-15-13(19-2)10-12(11-14(15)20-3)16(18)17-5-8-21-9-6-17/h10-11H,4-9H2,1-3H3 |
Clave InChI |
CPUGOOUAOPBYAV-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C(C=C(C=C1OC)C(=O)N2CCOCC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-3-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonic acid](/img/structure/B13815260.png)
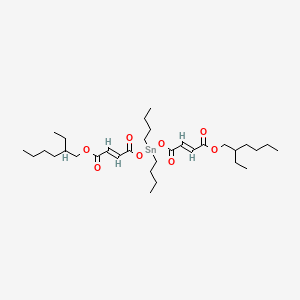

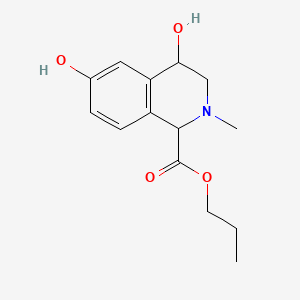
![2,2'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide]](/img/structure/B13815289.png)
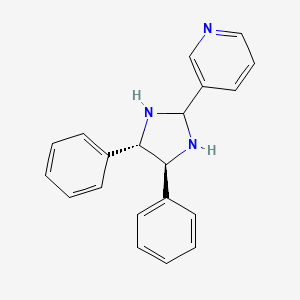
![(1S)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B13815307.png)

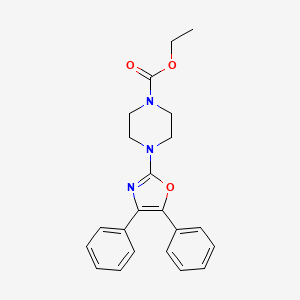
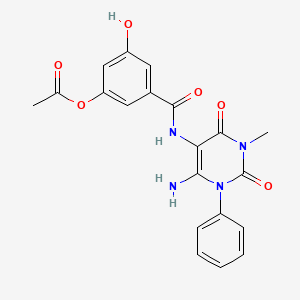
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)
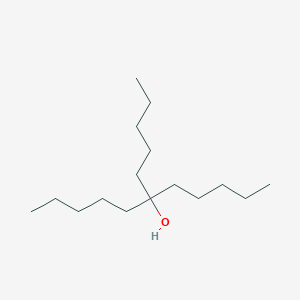
![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
